molecular formula C18H15FN2O3 B5664680 (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5664680
M. Wt: 326.3 g/mol
InChI Key: RYQRPAQJFFMTON-XNTDXEJSSA-N
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Description

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique imidazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include modulation of signaling cascades that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(2-bromophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(2-iodophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-24-16-9-5-3-6-12(16)10-15-17(22)21(18(23)20-15)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQRPAQJFFMTON-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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